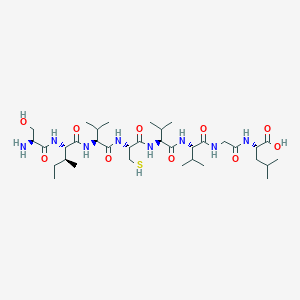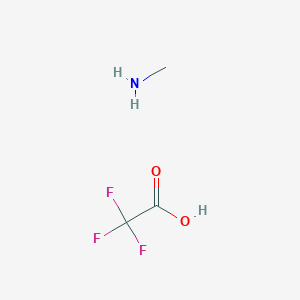![molecular formula C17H13NO2 B12516887 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol: is an organic compound that features a quinoline moiety attached to a benzene ring substituted with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Ethenyl Group: The quinoline derivative is then reacted with an appropriate aldehyde or ketone to introduce the ethenyl group via a condensation reaction.
Formation of the Benzene-1,3-diol:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Antioxidants: The hydroxyl groups provide antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Its fluorescence properties make it suitable for use in chemical sensors and imaging applications.
作用機序
The mechanism of action of 5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets:
Antimicrobial Activity: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes in microbial cells.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.
類似化合物との比較
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, known for its antioxidant properties.
Quinoline Derivatives: Various quinoline-based compounds used in medicinal chemistry for their antimicrobial and anticancer activities.
Uniqueness:
Combination of Quinoline and Benzene-1,3-diol: The unique combination of the quinoline moiety with the benzene-1,3-diol structure imparts both antimicrobial and antioxidant properties, making it a versatile compound for various applications.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
5-(2-quinolin-4-ylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H |
InChIキー |
YRSOXYVELWTHAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)


![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)


![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

